molecular formula C20H27NO4S B13863257 17beta-Hydroxy Exemestane Sulfamate

17beta-Hydroxy Exemestane Sulfamate

Cat. No.: B13863257
M. Wt: 377.5 g/mol
InChI Key: BXBPPIUOJFDEQT-NHWXPXPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 17beta-Hydroxy Exemestane Sulfamate involves several steps, starting from the parent compound Exemestane. The key synthetic route includes the introduction of a sulfamate group at the 17beta-hydroxy position of Exemestane. The reaction conditions typically involve the use of sulfamoyl chloride and a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Chemical Reactions Analysis

17beta-Hydroxy Exemestane Sulfamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines.

Scientific Research Applications

17beta-Hydroxy Exemestane Sulfamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.

    Biology: Employed in studies of enzyme inhibition and protein interactions, particularly in the context of proteomics research.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormone-responsive cancers such as breast cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 17beta-Hydroxy Exemestane Sulfamate involves its interaction with specific molecular targets and pathways. As a derivative of Exemestane, it likely functions as an aromatase inhibitor, blocking the conversion of androgens to estrogens in the body. This inhibition reduces estrogen levels, which can help in the treatment of estrogen-dependent cancers .

The compound binds irreversibly to the active site of the aromatase enzyme, leading to permanent inhibition. This action results in decreased estrogen production, which can slow the growth of hormone-responsive tumors .

Comparison with Similar Compounds

17beta-Hydroxy Exemestane Sulfamate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

The uniqueness of this compound lies in its sulfamate group, which may confer additional biological activities and interactions compared to other aromatase inhibitors .

Properties

Molecular Formula

C20H27NO4S

Molecular Weight

377.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] sulfamate

InChI

InChI=1S/C20H27NO4S/c1-12-10-14-15-4-5-18(25-26(21,23)24)20(15,3)9-7-16(14)19(2)8-6-13(22)11-17(12)19/h6,8,11,14-16,18H,1,4-5,7,9-10H2,2-3H3,(H2,21,23,24)/t14-,15-,16-,18-,19+,20-/m0/s1

InChI Key

BXBPPIUOJFDEQT-NHWXPXPKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=CC34C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.